molecular formula C14H18N2OS B11089926 1-(4-Acetylphenyl)-3-cyclopentylthiourea

1-(4-Acetylphenyl)-3-cyclopentylthiourea

Cat. No.: B11089926
M. Wt: 262.37 g/mol
InChI Key: MXKQGQLTTUUTGM-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-cyclopentylthiourea is a thiourea derivative characterized by a 4-acetylphenyl group at the N1 position and a cyclopentyl group at the N3 position. Thiourea derivatives are widely studied for their structural versatility, biological activity, and applications in materials science.

Properties

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-cyclopentylthiourea

InChI

InChI=1S/C14H18N2OS/c1-10(17)11-6-8-13(9-7-11)16-14(18)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H2,15,16,18)

InChI Key

MXKQGQLTTUUTGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC2CCCC2

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Structural and Electronic Features

    Thiourea derivatives exhibit diverse conformations based on substituents. For instance, 1-Benzoyl-3-(4-hydroxyphenyl)thiourea adopts a syn–anti configuration relative to the C=S bond, a common feature in benzoylthioureas .

    The cyclopentyl group introduces steric hindrance, which differs from smaller substituents (e.g., allyl in 1-Allyl-3-(4-hydroxyphenyl)thiourea ) or aromatic rings (e.g., chlorophenyl in 1-(4-Chlorophenyl)-3-phenyl-2-thiourea ). Such steric effects can influence molecular packing in crystals or binding interactions in biological systems.

    Table 1: Key Comparisons of Thiourea Derivatives

    Compound Name Substituents (R1/R2) Key Features Reference
    1-(4-Acetylphenyl)-3-cyclopentylthiourea 4-Acetylphenyl / Cyclopentyl High lipophilicity, steric hindrance, electron-withdrawing acetyl group -
    4-(4-Acetylphenyl)-1-(3-chlorobenzoyl)thiosemicarbazide 4-Acetylphenyl / 3-Chlorobenzoyl High yield (86%), chlorinated aromatic substituent
    1-Benzoyl-3-(4-hydroxyphenyl)thiourea Benzoyl / 4-Hydroxyphenyl Syn–anti configuration, hydrogen bonding via hydroxyl group
    1-(4-Chlorophenyl)-3-phenyl-2-thiourea 4-Chlorophenyl / Phenyl Simple aromatic substituents, potential halogen interactions
    1-Allyl-3-(4-hydroxyphenyl)thiourea Allyl / 4-Hydroxyphenyl Flexible allyl group, moderate hydrophilicity

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